molecular formula C9H7BrN2OS B1384221 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 174313-65-6

6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B1384221
CAS No.: 174313-65-6
M. Wt: 271.14 g/mol
InChI Key: SVBCWQRLMSLKSY-UHFFFAOYSA-N
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Description

6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom at the 6th position and a methylsulfanyl group at the 2nd position on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with a brominated methylsulfanyl derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature around 0-25°C.

    Reduction: Lithium aluminum hydride; reaction temperature around 0-25°C.

    Substitution: Nucleophiles like amines or thiols; reaction temperature around 50-100°C.

Major Products Formed:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-brominated quinazolinone.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other regulatory proteins.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methylsulfanyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. For instance, in the case of kinase inhibition, the compound may bind to the ATP-binding site, preventing the phosphorylation of substrates and thereby inhibiting the signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

    6-Bromo-2-(methylsulfanyl)quinoline: Similar structure but lacks the dihydroquinazolinone ring.

    2-(Methylsulfanyl)-3,4-dihydroquinazolin-4-one: Lacks the bromine atom at the 6th position.

    6-Bromo-3,4-dihydroquinazolin-4-one: Lacks the methylsulfanyl group at the 2nd position.

Uniqueness: 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is unique due to the presence of both the bromine atom and the methylsulfanyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

Properties

IUPAC Name

6-bromo-2-methylsulfanyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS/c1-14-9-11-7-3-2-5(10)4-6(7)8(13)12-9/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBCWQRLMSLKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=C(C=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of compound 4a (8.43 g, 32.8 mmol) in 130 mL of DMF was added a solution sodium methoxide (0.50 M, 32.8 mmol) in methanol (65.6 mL) and the mixture was stirred at room temperature for 15 minutes. Iodomethane (2.04 mL, 32.8 mmol) was added and the reaction mixture was stirred at room temperature for 22 hours. The solvents were evaporated under reduced pressure and the remaining solid was dissolved in 500 mL of EtOAc and washed with 400 mL of a saturated solution of aqueous NaHCO3. The organic layer was dried over MgSO4, concentrated under reduced pressure and precipitated from 50 mL of ethyl alcohol, to give 5a as a white solid (8.03 g, 90%). mp: 230° C.,
Quantity
8.43 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
32.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
65.6 mL
Type
solvent
Reaction Step One
Quantity
2.04 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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